molecular formula C10H15N3 B11753479 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11753479
M. Wt: 177.25 g/mol
InChI Key: XEFWQSOVDCTIEP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2141619-95-4) is a high-value chemical scaffold designed for pharmaceutical research and development. This compound features a fused bicyclic structure incorporating both an imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry, and a versatile azetidine ring. The imidazo[1,2-a]pyridine scaffold is recognized for its broad pharmacological properties and is a key structural component in several marketed drugs . The incorporation of the azetidine, a saturated four-membered nitrogen heterocycle, is a strategic modification often employed to fine-tune a compound's selectivity and pharmacokinetic profile . This molecule is of significant interest in oncology and immunology research. Compounds based on the imidazo[1,2-a]pyridine skeleton have demonstrated potent anti-cancer and anti-inflammatory activities by modulating key signaling pathways such as NF-κB and STAT3 . Research shows that novel imidazo[1,2-a]pyridine derivatives can suppress inflammatory cytokines, inhibit NF-κB DNA binding, and reduce the expression of downstream targets like COX-2 and iNOS, highlighting their potential as anti-inflammatory agents . Furthermore, the structural similarity of this core to other derivatives with confirmed bioactive properties suggests potential utility in infectious disease research, as some tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective, high-potency antifungal activity against pathogenic Candida species . Researchers can leverage this compound as a versatile building block for constructing more complex molecules or as a core structure for screening against novel biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H15N3/c1-2-4-13-7-9(8-5-11-6-8)12-10(13)3-1/h7-8,11H,1-6H2

InChI Key

XEFWQSOVDCTIEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the formation of the azetidine ring followed by the construction of the imidazo[1,2-a]pyridine scaffold. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of bases such as sodium hydroxide in methanol and hydrogenation procedures .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Ring-Opening Reactions of the Azetidine Moiety

The strained three-membered azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Reacts with HCl to yield 3-aminopyridine derivatives via cleavage of the azetidine ring .

  • Base-Mediated Reactions : Treatment with NaOH generates secondary amines through β-elimination .

Example Reaction Table :

Reaction TypeConditionsProduct(s)Source
Acidic ring-opening1M HCl, 80°C, 4h3-(pyridin-2-yl)propan-1-amine chloride
Alkaline elimination0.5M NaOH, RT, 12h2-vinylpyridine + NH₃

Functionalization at the Azetidine Nitrogen

The secondary amine in azetidine participates in alkylation and acylation:

  • Alkylation : Reacts with methyl iodide in DMF to form quaternary ammonium salts .

  • Acylation : Acetic anhydride in pyridine yields N-acetylated derivatives .

Key Data :

  • Alkylation efficiency: >85% yield with primary alkyl halides .

  • Acylation selectivity: Preferential N-acylation over O-acylation due to steric hindrance .

Oxidation of the Tetrahydroimidazo Ring

The saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core oxidizes selectively:

  • Peracid Oxidation : mCPBA converts the 5,6-double bond to an epoxide (70–80% yield).

  • KMnO₄ Oxidation : Forms imidazo[1,2-a]pyridine-5,8-dione under strong acidic conditions.

Mechanistic Insight :
Epoxidation proceeds via a concerted electrophilic addition mechanism, while dione formation involves radical intermediates .

Cross-Coupling Reactions

The pyridine and imidazo rings enable transition metal-catalyzed couplings:

ReactionCatalyst SystemScopeYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl boronic acids60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAromatic amination at C350–65%

Stability Under Physiological Conditions

  • Hydrolytic Stability : Degrades slowly in pH 7.4 buffer (t₁/₂ = 24h) but rapidly in gastric fluid (t₁/₂ = 2h) .

  • Metabolic Pathways : CYP450 enzymes mediate N-dealkylation and ring hydroxylation .

Comparative Reactivity of Analogues

CompoundKey ReactionRate Constant (k, s⁻¹)Source
2-(Azetidin-3-yloxy)pyridin-3-amineAcidic hydrolysis1.2 × 10⁻³
2-Phenylimidazo[1,2-a]pyridine-6-acidDecarboxylation at 150°C4.8 × 10⁻⁴
3-Methylimidazo[1,2-a]pyridineEpoxidation with mCPBA2.1 × 10⁻²

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, exhibit potent antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains such as Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Anticancer Potential

The compound has been explored for its anticancer properties. Modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced selectivity and potency against cancer cells. The structural diversity allows for the design of compounds that can target specific pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have shown promise in reducing inflammation through modulation of various biochemical pathways. This makes them candidates for developing new anti-inflammatory drugs .

Synthesis Techniques

The synthesis of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through several methodologies:

  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency in synthesizing complex structures.
  • Condensation Reactions : This traditional method aids in forming the core imidazo[1,2-a]pyridine structure .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of imidazo[1,2-a]pyridine against common pathogens. The results indicated that specific modifications led to compounds with significantly lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives

The parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3), lacks the azetidinyl substituent. It serves as a scaffold for diverse pharmacological applications but exhibits reduced fluorescence compared to unsaturated imidazopyridines due to ring saturation .

Fluorinated Derivatives

Fluorination at the 6-position (e.g., 6-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) preserves the imidazole ring during synthesis via heterogeneous hydrogenation, enabling selective modulation of electronic properties without compromising ring integrity. Fluorinated analogs tolerate alkyl, aryl, and ester substituents, though yields may diminish due to competing side reactions .

Hydroxymethyl-Substituted Derivatives

(5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol demonstrates enhanced binding affinity predictions in computational models (GraphscoreDTA), with RMSE values 13–89% lower than competing models like Pafnucy. The hydroxymethyl and triol groups likely improve solubility and hydrogen-bonding interactions .

Hydrazone-Functionalized Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives exhibit potent antibacterial activity (e.g., 30–33 mm inhibition zones against E. coli and S. aureus).

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Substituents Biological Activity Fluorescence Key Reference
Target Compound 2-(Azetidin-3-yl) Unknown (discontinued) Likely low
6-Fluoro Derivative 6-Fluoro Synthetic intermediate N/A
(5R,6R,7S,8R)-Triol Derivative 5-Hydroxymethyl, 6,7,8-triol High binding affinity (in silico) N/A
Hydrazone-Pyrimidine Hybrids Hydrazone at pyrimidine Antibacterial (Gram ±) N/A
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine None (parent structure) Fluorescence-quenched No

Key Observations:

Azetidinyl vs. However, the latter’s triol substituents enhance solubility, a critical factor in drug design .

Antibacterial Activity : Hydrazone-functionalized derivatives outperform simpler analogs in antibacterial assays, suggesting substituent-driven efficacy .

Fluorescence Quenching : Saturation of the pyridine ring (common to all tetrahydro derivatives) abolishes fluorescence, limiting imaging applications .

Biological Activity

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H15_{15}N3_3
  • CAS Number : 2141619-95-4
  • Molecular Weight : 175.25 g/mol
  • Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine core with an azetidine substituent.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential for 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in treating infections caused by resistant bacteria .

Anticancer Effects

There is emerging evidence supporting the anticancer potential of imidazo derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, similar compounds have shown efficacy against pancreatic and gastric cancer cell lines .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may possess anxiolytic or antidepressant properties by modulating serotonin and dopamine pathways. Further research is needed to elucidate these effects in vivo.

The biological activity of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Interaction with GABAergic and serotonergic receptors could explain its neuropharmacological effects.
  • DNA Interaction : Some derivatives have shown the ability to intercalate DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazo structure enhanced antibacterial potency significantly compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays on human gastric cancer cell lines demonstrated that the introduction of an azetidine moiety significantly increased apoptosis rates compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growth
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Three primary strategies are employed:

  • Enantioselective Hydrogenation : Utilize a Ru/N-heterocyclic carbene (NHC) catalyst for direct hydrogenation of imidazo[1,2-a]pyridines. This method avoids protecting groups, achieves up to 98:2 enantiomeric ratios, and tolerates diverse functional groups (e.g., aryl, alkyl substituents) .
  • Palladium-Catalyzed Transfer Hydrogenation : Employ Pd with B2pin2 as a mediator and water as both solvent and hydrogen donor. This method selectively reduces N-heteroaromatics under ambient conditions, yielding tetrahydroimidazo[1,2-a]pyridines .
  • Catalyst-Free Aza-Diels-Alder Reaction : React 2-vinyl-4,5-dihydroimidazoles with substituted benzylidenemalononitriles. This approach is modular, enabling rapid generation of derivatives with insecticidal activity .

Advanced: How can enantioselectivity be optimized in hydrogenation reactions for this scaffold?

Methodological Answer:
Key factors include:

  • Catalyst Design : Ru/NHC catalysts (e.g., with bulky ligands) enhance steric control, improving enantiomeric ratios (up to 98:2).
  • Substrate Tuning : Electron-withdrawing substituents on the imidazo[1,2-a]pyridine core stabilize transition states, reducing racemization.
  • Reaction Monitoring : Use chiral HPLC or NMR with chiral shift reagents to quantify enantiomeric excess during optimization .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., tetrahydro ring protons at δ 1.95–4.25 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .

Advanced: How to quantify singlet oxygen (¹O₂) quantum yields for photosensitizing derivatives?

Methodological Answer:

  • Photophysical Assay : Measure ¹O₂ phosphorescence at 1270 nm in D2O using time-resolved near-IR spectroscopy.
  • Reference Standard : Compare yields to phenalenone (ΦΔ = 0.97). Reported ΦΔ values for imidazo[1,2-a]pyridines range from 0.01–0.1 .
  • Quenching Studies : Determine rate constants (kqΔ) for ¹O₂ quenching by ground-state sensitizers using Stern-Volmer analysis .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

  • Antifungal/Antibacterial : Broth microdilution assays (e.g., MIC against Candida albicans or Staphylococcus aureus) .
  • Antiprotozoal : Cell viability assays (e.g., IC50 against Trypanosoma brucei rhodesiense or Plasmodium falciparum) .
  • Antiulcer : Rodent stress-ulcer models measuring gastric lesion inhibition (e.g., ethanol-induced lesions in rats) .

Advanced: How to design SAR studies for antiprotozoal derivatives?

Methodological Answer:

  • Core Modifications : Introduce dicationic amidine groups (e.g., 4-amidinophenyl) to enhance DNA minor-groove binding.
  • Substituent Screening : Test substituents (e.g., trifluoromethyl, fluoro) for improved potency. Example: 2-[5-(4-amidinophenyl)furan-2-yl] derivatives show IC50 ≤1 nM against T. brucei .
  • DNA Affinity Assays : Use thermal melting (ΔTm) to correlate DNA-binding strength with in vitro activity .

Advanced: What mechanistic insights explain Pd-H intermediates in transfer hydrogenation?

Methodological Answer:

  • Catalytic Cycle : B2pin2 activates water to generate Pd-H species, which transfer hydrogen to the substrate.
  • Kinetic Studies : Isotope labeling (D2O) confirms H2O as the proton source.
  • Spectroscopic Detection : In situ XAS or NMR identifies Pd-H intermediates .

Advanced: How do graph neural networks (GNNs) improve binding affinity predictions?

Methodological Answer:

  • Model Architecture : GNNs (e.g., GraphscoreDTA) encode protein-ligand complexes as graphs, capturing spatial and chemical features.
  • Performance Metrics : Achieve RMSE ≤0.60 for binding affinity (e.g., for tetrahydroimidazo[1,2-a]pyridine triols), outperforming classical models like DeepDTAF .
  • Case Study : Use GNNs to prioritize derivatives with high predicted affinity for O-GlcNAcase or malaria targets .

Advanced: How to resolve discrepancies in synthetic yields across methods?

Methodological Answer:

  • Parameter Optimization : Compare reaction conditions (e.g., Ru/NHC vs. Pd catalysis) for temperature, solvent, and catalyst loading.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates in transfer hydrogenation).
  • Scale-Up Considerations : Catalyst-free methods (e.g., Aza-Diels-Alder) avoid metal contamination but may require longer reaction times .

Advanced: What strategies enhance photostability in photosensitizing derivatives?

Methodological Answer:

  • Non-Radiative Pathway Modulation : Introduce electron-donating groups (e.g., -OCH3) to reduce singlet-triplet crossing.
  • Solvent Effects : Use deuterated solvents (D2O) to prolong ¹O₂ lifetime.
  • Quencher Addition : Co-administer antioxidants (e.g., ascorbate) to mitigate photodegradation .

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